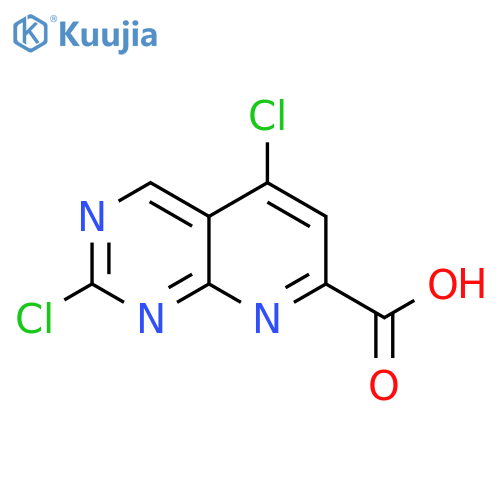Cas no 2091487-85-1 (2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid)

2091487-85-1 structure
商品名:2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid
CAS番号:2091487-85-1
MF:C8H3Cl2N3O2
メガワット:244.034319162369
CID:5239410
2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2,5-dichloro-
- 2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid
-
- インチ: 1S/C8H3Cl2N3O2/c9-4-1-5(7(14)15)12-6-3(4)2-11-8(10)13-6/h1-2H,(H,14,15)
- InChIKey: SCYJULCGOIYSMG-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C2C(Cl)=CC(C(O)=O)=NC2=N1
2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-301392-1.0g |
2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid |
2091487-85-1 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-301392-1g |
2,5-dichloropyrido[2,3-d]pyrimidine-7-carboxylic acid |
2091487-85-1 | 1g |
$0.0 | 2023-09-06 |
2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
2091487-85-1 (2,5-dichloropyrido2,3-dpyrimidine-7-carboxylic acid) 関連製品
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
